(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide
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Overview
Description
Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been synthesized and studied for their potential biological activities . They are often synthesized by 1,3-dipolar cycloaddition with different aryl azides in a copper-catalyzed one-pot reaction .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a benzo[d]thiazol-2(3H)-one derivative with different reagents in a one-pot reaction . For example, 6-bromobenzo[d]thiazol-2(3H)-one has been reacted with propargyl bromide and different aryl azides to produce a series of 1,2,3-triazole derivatives .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and depend on the specific reagents and conditions used. For example, the reaction of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides results in the formation of 1,2,3-triazole derivatives .Scientific Research Applications
Thiazolides as Anti-Infective Agents
Thiazolides, including nitazoxanide and its derivatives, exhibit a broad spectrum of activities against a wide range of pathogens, including helminths, protozoa, enteric bacteria, and viruses infecting animals and humans. These compounds operate through multiple mechanisms of action. For anaerobic or microaerophilic parasites and bacteria, the reduction of the nitro group into a toxic intermediate is crucial. On the other hand, nitro- and bromo-thiazolides trigger apoptosis in proliferating mammalian cells, which may also explain their activities against intracellular pathogens. The antiparasitic effect against helminths may be similar to that in mammalian cells, though it has not been fully elucidated (Hemphill, Müller, & Müller, 2012).
Antiproliferative and Antioxidant Activities
Benzimidazole/benzothiazole-2-carboxamides have been synthesized and evaluated for their antiproliferative activity and antioxidant capacity. Some derivatives showed promising antiproliferative activity on human cancer cells and significant antioxidative potential, exceeding the reference compound butylated hydroxytoluene (BHT) in efficacy. These activities were rationalized through density functional theory (DFT) calculations, indicating the potential of such compounds for further optimization in developing efficient antioxidants and antiproliferative agents (Cindrić et al., 2019).
Antimicrobial Activities
Several studies have synthesized and tested thiazole derivatives for their antimicrobial properties. These derivatives have shown variable and modest activity against bacteria and fungi, indicating their potential use as antimicrobial agents in pharmaceuticals and possibly in other applications requiring antibacterial and antifungal properties (Patel, Agravat, & Shaikh, 2011).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, influencing their function and leading to observable effects .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targetsIt is known that the compound’s structure allows it to form bonds with its targets, altering their function .
Biochemical Pathways
Similar compounds have been found to influence various pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been found to induce various molecular and cellular changes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, solvent effects can affect the excited state intramolecular proton transfer (ESIPT) reaction of similar compounds, gradually inhibiting it as solvent polarity increases . This can have significant implications for the compound’s function in different environments.
Properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S2/c1-23-8-7-18-11-4-3-10(24-2)9-13(11)26-16(18)17-15(20)12-5-6-14(25-12)19(21)22/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMPKAJDAVWPLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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